6-Cyclopropylpyridazin-3(2H)-one

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Hopping

Early-stage drug discovery programs often lack versatile, pre-functionalized heterocyclic fragments enabling rapid SAR exploration. 6-Cyclopropylpyridazin-3(2H)-one (CAS 1161737-33-2) addresses this gap as a pyridazinone building block bearing a unique cyclopropyl substituent at the 6-position, directly supporting selective MAO-B and PDE4 inhibitor design. • Proven scaffold for generating selective MAO-B inhibitor lead series; the 6-cyclopropyl motif is essential for conferring MAO-B over MAO-A selectivity. • Low MW (136.15) fragment ideal for fragment-based screening and hit-to-lead library synthesis. • Consistent 97% purity with full analytical characterization (NMR, HPLC) available.

Molecular Formula C7H8N2O
Molecular Weight 136.15 g/mol
CAS No. 1161737-33-2
Cat. No. B1464801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyclopropylpyridazin-3(2H)-one
CAS1161737-33-2
Molecular FormulaC7H8N2O
Molecular Weight136.15 g/mol
Structural Identifiers
SMILESC1CC1C2=NNC(=O)C=C2
InChIInChI=1S/C7H8N2O/c10-7-4-3-6(8-9-7)5-1-2-5/h3-5H,1-2H2,(H,9,10)
InChIKeyDFNMWYPHXDMYBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyclopropylpyridazin-3(2H)-one: Scaffold & Research Sourcing


6-Cyclopropylpyridazin-3(2H)-one is a pyridazinone heterocyclic building block bearing a cyclopropyl group at the 6-position of the pyridazin-3(2H)-one core. It is a fragment molecule (MF: C7H8N2O, MW: 136.15) primarily utilized in medicinal chemistry as a versatile scaffold for molecular linking, expansion, and modification to design novel drug candidates . Its structure imparts unique reactivity and potential utility in pharmaceutical and agrochemical applications , serving as a key intermediate or pharmacophore in early-stage drug discovery programs .

6-Cyclopropylpyridazin-3(2H)-one: Why Generic Substitution Fails


Generic substitution among pyridazinone derivatives is precluded by the profound impact of substituent identity and position on critical molecular properties. The cyclopropyl group at the 6-position of 6-Cyclopropylpyridazin-3(2H)-one uniquely influences steric bulk, electronic distribution, and metabolic stability, thereby altering binding affinity to target proteins and pharmacokinetic profiles relative to analogs with smaller (e.g., methyl) or larger (e.g., phenyl) substituents . Even subtle changes can drastically change selectivity; for example, a C6-cyclopropyl substituted pyridazinone has been identified as a selective MAO-B inhibitor, whereas other substitutions yield MAO-A selectivity or loss of activity [1]. Therefore, direct replacement with an in-class analog without re-optimization is scientifically invalid, as the specific 6-cyclopropyl architecture is integral to its demonstrated utility as a fragment for generating unique lead series in drug discovery .

6-Cyclopropylpyridazin-3(2H)-one: Direct Comparative Evidence


Synthetic Tractability: Pre-Functionalized vs. Unsubstituted Core

6-Cyclopropylpyridazin-3(2H)-one serves as a privileged fragment for molecular elaboration, providing a defined starting point for hit-to-lead optimization. In contrast, the unsubstituted pyridazin-3(2H)-one core requires additional synthetic steps to introduce vector diversity. While direct head-to-head activity data for the isolated fragment are not applicable (fragments are designed to be inactive), the comparative value proposition is clear: 6-Cyclopropylpyridazin-3(2H)-one offers an immediate, pre-functionalized scaffold that allows medicinal chemists to directly explore structure-activity relationships (SAR) around the 6-position cyclopropyl motif, a substructure known to enhance metabolic stability and target engagement in advanced lead series . This bypasses the need for de novo synthesis of the core from simpler starting materials, accelerating hit identification timelines.

Fragment-Based Drug Discovery Medicinal Chemistry Scaffold Hopping

MAO-B Selectivity: 6-Cyclopropyl Substituent Advantage

In a patent disclosing pyridazin-3(2H)-one derivatives as selective MAO-B inhibitors, compounds bearing a cyclopropyl group at the 6-position were specifically exemplified and claimed for their ability to selectively inhibit the MAO-B isoform over MAO-A [1]. While the patent does not provide isolated IC50 data for 6-Cyclopropylpyridazin-3(2H)-one itself, it establishes the 6-cyclopropyl motif as a key structural determinant for achieving MAO-B selectivity within the pyridazinone class. This is a critical differentiator, as non-selective or MAO-A preferential inhibitors are associated with the 'cheese effect' and other side effects, making MAO-B selectivity a primary design goal in CNS drug development [2].

MAO-B Inhibition Neuroprotection Selectivity

PDE4 Inhibition: Tolerated 6-Cyclopropyl Motif

Pyridazinone derivatives, including those with cyclopropyl substituents, have been developed as PDE4 inhibitors for anti-inflammatory therapy in respiratory diseases [1]. Research on pyridazinone derivatives as PDE4 inhibitors shows that the cyclopropyl group at the 6-position is a tolerated and effective substituent, contributing to the overall pharmacological profile of the series [2]. While direct IC50 values for 6-Cyclopropylpyridazin-3(2H)-one against PDE4 are not publicly reported, the compound serves as a validated starting point for the design of new PDE4 inhibitors, a target with proven clinical utility in COPD and psoriasis.

PDE4 Inhibition Anti-inflammatory Respiratory Disease

6-Cyclopropylpyridazin-3(2H)-one: Key Application Scenarios


Lead Generation for Selective MAO-B Inhibitors

6-Cyclopropylpyridazin-3(2H)-one is an ideal starting fragment for designing novel, selective MAO-B inhibitors. Medicinal chemists can leverage the 6-cyclopropylpyridazinone core to rapidly synthesize focused libraries and explore SAR, guided by the established link between the 6-cyclopropyl motif and MAO-B selectivity [1]. This approach accelerates the discovery of preclinical candidates for Parkinson's disease and other neurological disorders.

Hit-to-Lead Optimization for PDE4 Inhibitors

This fragment serves as a valuable building block for hit-to-lead optimization of PDE4 inhibitors. By using 6-Cyclopropylpyridazin-3(2H)-one as a core scaffold, researchers can efficiently append diverse functional groups to optimize potency, selectivity, and pharmacokinetic properties for anti-inflammatory applications [2]. This is particularly relevant for developing inhaled therapeutics for COPD or topical agents for psoriasis.

Fragment Library Enhancement for Screening

For core facilities and screening centers, 6-Cyclopropylpyridazin-3(2H)-one is a high-value addition to a general fragment library. Its low molecular weight (136.15) and favorable physicochemical properties make it a suitable probe for fragment-based screening against a wide array of protein targets. Its pre-functionalized nature provides a synthetic handle for hit expansion, distinguishing it from simpler, less versatile fragments .

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